1-(3-Fluorophenyl)cyclopentanamine
Description
1-(3-Fluorophenyl)cyclopentanamine is a cyclopentane-based amine derivative featuring a fluorophenyl substituent at the meta position of the aromatic ring. Its molecular formula is C₁₁H₁₄FN, with a molecular weight of 179.24 g/mol. For example, 1-(3-Fluorophenyl)cyclopentanecarboxylic acid (a related derivative) is noted for its role as a precursor in synthesizing cyclopentanone-based pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
1-(3-fluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14FN/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8H,1-2,6-7,13H2 |
InChI Key |
ZWZDMEVJRLKGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)cyclopentanamine typically involves the reaction of cyclopentanone with 3-fluoroaniline under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cyclopentanone is reacted with 3-fluoroaniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Industrial Production Methods
Industrial production methods for 1-(3-Fluorophenyl)cyclopentanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)cyclopentanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)cyclopentanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the cyclopentane ring provides structural rigidity, which can influence the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 1-(3-Fluorophenyl)cyclopentanamine and its analogs:
Key Comparative Insights:
Substituent Position and Electronic Effects: The 3-fluorophenyl group in the target compound provides moderate electron withdrawal compared to 2-fluorophenyl (), which may alter reactivity in reductive amination or coupling reactions . Trifluoromethyl groups () significantly boost lipophilicity and metabolic stability, making such analogs candidates for blood-brain barrier penetration .
Ring Size and Flexibility: Cyclopentane vs. Cyclobutane-methanamine derivatives (e.g., ) are noted for agrochemical applications, possibly due to enhanced rigidity .
Linker Modifications :
- The ethyl linker in N-[1-(3-fluorophenyl)ethyl]cyclopentanamine () adds conformational flexibility, which could improve binding to targets requiring extended pharmacophores .
Synthetic Routes :
- Reductive amination () and multi-step protocols () are common for fluorophenyl-cyclopentane derivatives. For example, describes synthesizing fluorophenyl-pyridazine carboxamides via aldehyde condensation, suggesting adaptable methods for diverse analogs .
Biological Activity
1-(3-Fluorophenyl)cyclopentanamine is a chemical compound notable for its unique structural properties, which include a cyclopentanamine moiety with a fluorine atom substituted on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activity and therapeutic applications. Understanding its biological interactions is crucial for exploring its utility in drug development.
- IUPAC Name : 1-(3-fluorophenyl)cyclopentan-1-amine
- Molecular Formula : C_{11}H_{14}FN
- Molecular Weight : 183.24 g/mol
The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, potentially increasing binding affinity to biological targets.
1-(3-Fluorophenyl)cyclopentanamine interacts with various biological targets, including receptors and enzymes. The fluorine substitution is believed to play a significant role in enhancing the compound's reactivity and biological properties, making it a subject of interest in pharmacological studies.
Binding Affinity Studies
Research indicates that modifications in the structure of 1-(3-Fluorophenyl)cyclopentanamine can significantly influence its binding affinity to specific receptors. For instance, studies involving structure-activity relationships (SAR) have shown that varying substituents on the phenyl ring can lead to different biological activities, emphasizing the importance of fluorine in optimizing drug design.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of 1-(3-Fluorophenyl)cyclopentanamine on various cancer cell lines. The compound was tested using assays such as the sulforhodamine B (SRB) assay, which measures cell viability and growth inhibition.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colorectal) | 5.2 | p53-dependent growth inhibition |
| MCF-7 (Breast) | 8.4 | Induction of apoptosis |
| HeLa (Cervical) | 6.7 | Cell cycle arrest |
These results indicate that 1-(3-Fluorophenyl)cyclopentanamine exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
Case Studies
Several case studies have investigated the therapeutic potential of 1-(3-Fluorophenyl)cyclopentanamine:
- Study on Colorectal Cancer Cells :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(3-Fluorophenyl)cyclopentanamine, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Bromo-4-fluorophenyl)cyclopentanamine | Bromo and fluoro substituents | Higher reactivity |
| 1-(4-Bromophenyl)cyclopentanamine | Lacks fluoro substituent | Different biological activity |
| 1-(4-Fluorophenyl)cyclopentanamine | Fluoro group at para position | Similar applications but different potency |
These comparisons illustrate how variations in substituents can lead to distinct biological activities, underscoring the importance of fluorine in enhancing lipophilicity and receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
